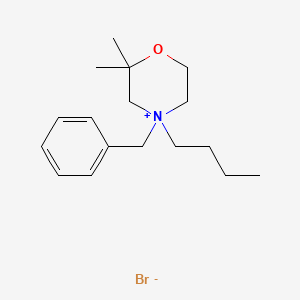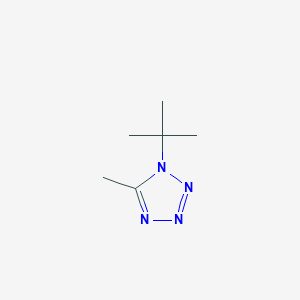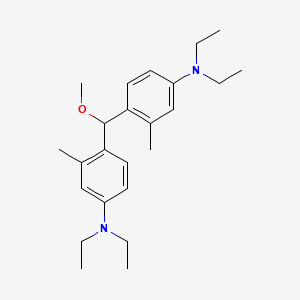
4,4'-(Methoxymethylene)bis(N,N-diethyl-3-methylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Methoxymethylene)bis(N,N-diethyl-3-methylaniline) is an organic compound that belongs to the class of diarylmethanes It is characterized by the presence of two N,N-diethyl-3-methylaniline groups connected by a methoxymethylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Methoxymethylene)bis(N,N-diethyl-3-methylaniline) typically involves the reaction of N,N-diethyl-3-methylaniline with formaldehyde in the presence of a methanol solvent. The reaction is catalyzed by an acid, such as hydrochloric acid, to facilitate the formation of the methoxymethylene bridge. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Methanol
Catalyst: Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Methoxymethylene)bis(N,N-diethyl-3-methylaniline) follows a similar synthetic route but on a larger scale. The process involves:
Reactants: N,N-diethyl-3-methylaniline and formaldehyde
Reaction Vessel: Large-scale reactors with temperature control
Purification: Crystallization or distillation to obtain the pure compound
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Methoxymethylene)bis(N,N-diethyl-3-methylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Bromine in carbon tetrachloride
Major Products Formed
Oxidation: Formation of corresponding quinones
Reduction: Formation of reduced amine derivatives
Substitution: Formation of halogenated derivatives
Wissenschaftliche Forschungsanwendungen
4,4’-(Methoxymethylene)bis(N,N-diethyl-3-methylaniline) has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the manufacturing of polymers and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of 4,4’-(Methoxymethylene)bis(N,N-diethyl-3-methylaniline) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The methoxymethylene bridge plays a crucial role in stabilizing the compound and facilitating its interaction with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Methylenebis(N,N-dimethylaniline)
- 4,4’-Methylene-bis(2-methylaniline)
- 4,4’-Methylenebis(N,N-diglycidylaniline)
Uniqueness
4,4’-(Methoxymethylene)bis(N,N-diethyl-3-methylaniline) is unique due to the presence of the methoxymethylene bridge, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and enhances its stability and reactivity in various chemical reactions.
Eigenschaften
CAS-Nummer |
91223-78-8 |
|---|---|
Molekularformel |
C24H36N2O |
Molekulargewicht |
368.6 g/mol |
IUPAC-Name |
4-[[4-(diethylamino)-2-methylphenyl]-methoxymethyl]-N,N-diethyl-3-methylaniline |
InChI |
InChI=1S/C24H36N2O/c1-8-25(9-2)20-12-14-22(18(5)16-20)24(27-7)23-15-13-21(17-19(23)6)26(10-3)11-4/h12-17,24H,8-11H2,1-7H3 |
InChI-Schlüssel |
MMGYTQBRJXCBIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)C(C2=C(C=C(C=C2)N(CC)CC)C)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14366996.png)
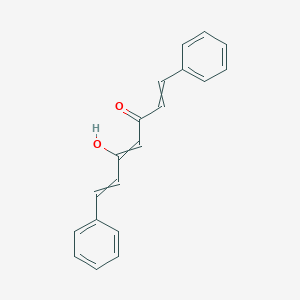
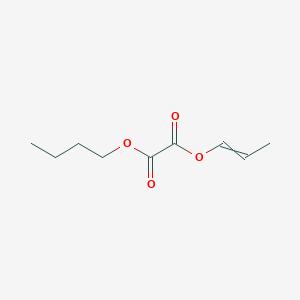

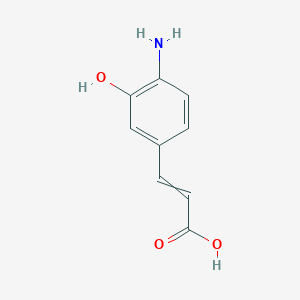
![1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14367012.png)

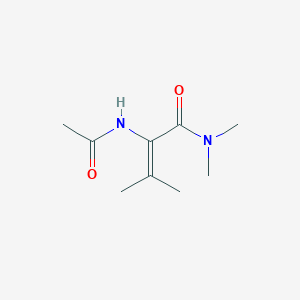
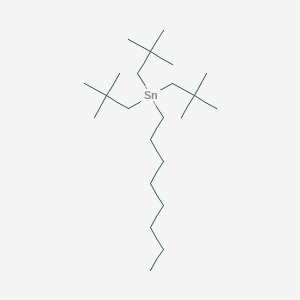
![Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14367029.png)
